![molecular formula C8H13N B14199998 6-Methyltricyclo[3.2.0.0~2,7~]heptan-6-amine CAS No. 860176-37-0](/img/structure/B14199998.png)
6-Methyltricyclo[3.2.0.0~2,7~]heptan-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyltricyclo[3200~2,7~]heptan-6-amine is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyltricyclo[3.2.0.0~2,7~]heptan-6-amine typically involves multiple steps. One common method includes the treatment of 3-substituted 2-halogenobicyclo[3.2.0]heptan-6-ones or 5-substituted 7-halogenobicyclo[2.2.1]heptan-2-ones with potassium t-butoxide . This reaction yields the desired tricyclic structure with the amine group at the 6th position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyltricyclo[3.2.0.0~2,7~]heptan-6-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include potassium t-butoxide for substitution reactions , and various oxidizing and reducing agents depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while substitution could introduce new alkyl or halogen groups.
Aplicaciones Científicas De Investigación
6-Methyltricyclo[320
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug development.
Mecanismo De Acción
The mechanism by which 6-Methyltricyclo[3.2.0.0~2,7~]heptan-6-amine exerts its effects is not well-understood. its unique tricyclic structure suggests that it could interact with molecular targets in ways that are distinct from more common organic compounds. Potential molecular targets include enzymes and receptors involved in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,3,3-Trimethyltricyclo[2.2.1.0~2,6~]heptane: This compound shares a similar tricyclic structure but differs in the position and type of substituents.
Tricyclo[2.2.1.0(2,6)]heptane, 1,7,7-trimethyl-: Another similar compound with a different arrangement of methyl groups.
Uniqueness
6-Methyltricyclo[3.2.0.0~2,7~]heptan-6-amine is unique due to its specific tricyclic structure and the presence of an amine group at the 6th position. This combination of features may confer unique chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
860176-37-0 |
|---|---|
Fórmula molecular |
C8H13N |
Peso molecular |
123.20 g/mol |
Nombre IUPAC |
6-methyltricyclo[3.2.0.02,7]heptan-6-amine |
InChI |
InChI=1S/C8H13N/c1-8(9)5-3-2-4-6(5)7(4)8/h4-7H,2-3,9H2,1H3 |
Clave InChI |
DCAWCVMEMFFJGC-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC3C2C31)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


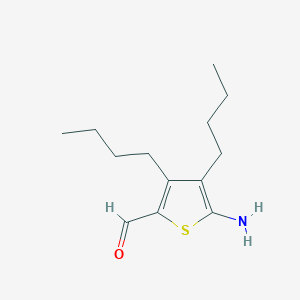
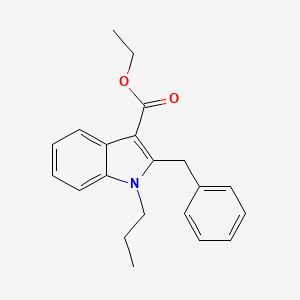

![Propyl {[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B14199938.png)
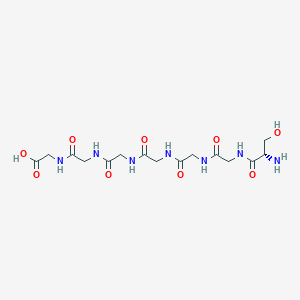
![2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene](/img/structure/B14199949.png)
![4-Cyclohexyl-2-phenyl-1-oxa-4-azaspiro[4.5]decan-3-one](/img/structure/B14199955.png)
![3,3'-Methylenebis[1-(4-bromobutyl)-2-(4-bromophenyl)-1H-indole]](/img/structure/B14199959.png)

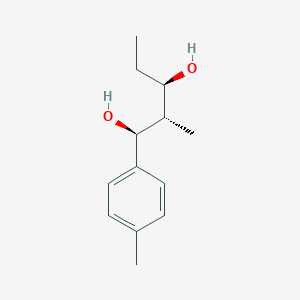
methanone](/img/structure/B14199972.png)
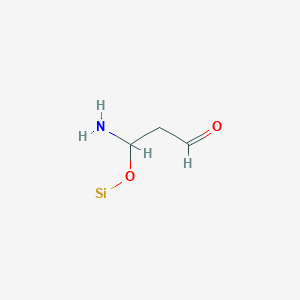
![9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene](/img/structure/B14199984.png)
![2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane](/img/structure/B14199994.png)
